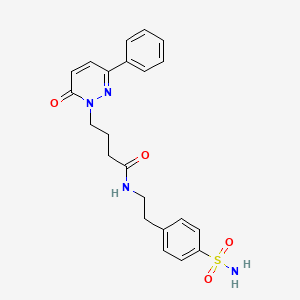
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Structural Characterization and Polymorphism
Two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, which are structurally similar to N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)thiazol-2-amine, have been characterized. These compounds exhibit different hydrogen bonding patterns and crystal structures, demonstrating the compound's versatility in forming diverse molecular architectures. This research suggests potential applications in developing advanced materials with tailored physical properties (Böck et al., 2020).
Antimicrobial Activity
A series of compounds structurally related to this compound were synthesized and screened for antimicrobial activity. Some derivatives demonstrated potency against a variety of pathogens, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Desai et al., 2012).
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, closely related to the compound of interest, revealed insights into protonation sites and hydrogen bonding patterns. This study provides a foundation for understanding the chemical behavior of such compounds, which could be crucial for their applications in chemical sensors or molecular recognition systems (Böck et al., 2021).
Molecular Dynamics and Corrosion Inhibition
Thiazole and thiadiazole derivatives, similar to this compound, have been studied for their corrosion inhibition performances on iron. This research suggests the potential application of such compounds in protecting metals from corrosion, which is valuable for industrial applications (Kaya et al., 2016).
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated for anti-inflammatory activity, showing inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases. This indicates the therapeutic potential of this compound derivatives in treating inflammation-related conditions (Suh et al., 2012).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c1-10-3-4-12(7-11(10)2)14-9-21-16(19-14)20-15-6-5-13(17)8-18-15/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVLENLNDUPBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)


![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)


![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)
![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)